molecular formula C15H15IN2 B12776411 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide CAS No. 120130-47-4

3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide

Cat. No.: B12776411
CAS No.: 120130-47-4
M. Wt: 350.20 g/mol
InChI Key: PRMIKUXJTURSME-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide is a chemical compound with the molecular formula C15H14N2·HI It is known for its unique structure, which includes an isoquinoline core and a phenyl group

Preparation Methods

The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. The reaction is usually carried out in the presence of a hydriodic acid catalyst, which facilitates the formation of the hydriodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the phenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: A simpler structure without the phenyl group.

    Quinoline: Similar core structure but different functional groups.

    Phenylisoquinoline: Contains a phenyl group but differs in the position and nature of substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

120130-47-4

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

IUPAC Name

N-phenyl-1,4-dihydroisoquinolin-3-amine;hydroiodide

InChI

InChI=1S/C15H14N2.HI/c1-2-8-14(9-3-1)17-15-10-12-6-4-5-7-13(12)11-16-15;/h1-9H,10-11H2,(H,16,17);1H

InChI Key

PRMIKUXJTURSME-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN=C1NC3=CC=CC=C3.I

Origin of Product

United States

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